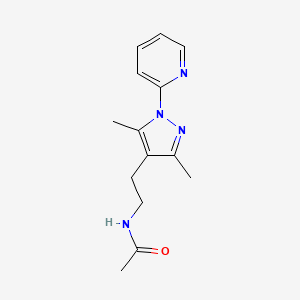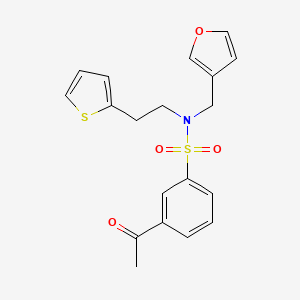
2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photodegradation and Photoproduct Formation
Sulfamethoxazole, a closely related compound to 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide, has been extensively studied for its photodegradation properties. Research indicates that sulfamethoxazole is highly photolabile in acidic aqueous solutions, leading to the formation of various photoproducts through the photoisomerization of the isoxazole ring. These findings suggest potential applications in environmental science, particularly in the study of pharmaceutical contaminants in water sources and their degradation pathways (Wei Zhou & D. Moore, 1994).
Hydrogen Bonding and Crystal Packing
Another aspect of research involves the hydrogen-bonding patterns observed in sulfonamide compounds. Studies have demonstrated that these compounds exhibit complex hydrogen-bonding networks, influencing their crystal packing and stability. This information is valuable for understanding the solid-state chemistry of sulfonamide derivatives and can be applied in the development of new pharmaceuticals and materials (A. Subashini et al., 2007).
Photodynamic Therapy Applications
Recent developments in photodynamic therapy (PDT) for cancer treatment have highlighted the potential of sulfonamide derivatives. New compounds have been synthesized and characterized for their photophysical and photochemical properties, showing significant promise as Type II photosensitizers in PDT. Their high singlet oxygen quantum yield and good fluorescence properties make them candidates for further investigation in cancer therapy applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Enzyme Inhibition and Molecular Docking Studies
Sulfonamide derivatives have also been explored for their enzyme inhibition capabilities, with research focusing on the synthesis and characterization of new Schiff bases derived from sulfamethoxazole. These compounds have been evaluated for their inhibitory effects on various enzymes, providing insights into their potential therapeutic applications. Molecular docking studies further enhance understanding of the binding interactions between these inhibitors and enzymes, aiding in the design of more effective drugs (S. Alyar et al., 2019).
Photochromic Properties and Materials Science Applications
The photochromic properties of sulfonamide-containing compounds, including their ability to undergo reversible trans-cis isomerization upon illumination, have implications for materials science. These properties can be harnessed in the development of photoresponsive materials, with potential applications ranging from smart coatings to optical storage devices (E. Ortyl, R. Janik, & S. Kucharski, 2002).
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3S/c1-7-8(5-14-18-7)6-15-19(16,17)11-9(12)3-2-4-10(11)13/h2-5,15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYUUYRNQRSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2818965.png)


![9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2818968.png)

![Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2818970.png)



![3-(2-chlorobenzyl)-6-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2818980.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2818981.png)